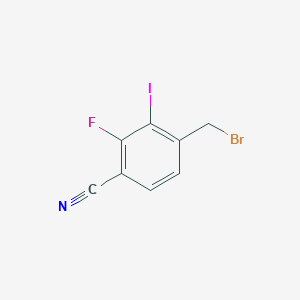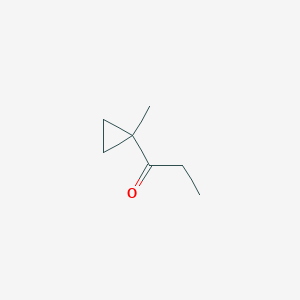
1-(1-Methylcyclopropyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O It is a ketone featuring a cyclopropyl group attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the reaction of 1-methylcyclopropylmagnesium bromide with propionyl chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism by which 1-(1-Methylcyclopropyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, influencing various biochemical pathways. The cyclopropyl group adds strain to the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, used in organic synthesis.
Uniqueness: 1-(1-Methylcyclopropyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a cyclopropyl group and a ketone functional group makes it a versatile compound in various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C7H12O/c1-3-6(8)7(2)4-5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
LMXZLUALBMZJON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



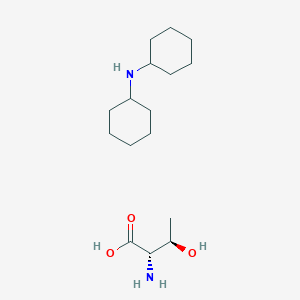
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
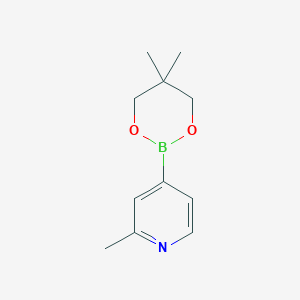
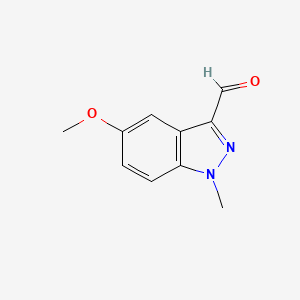



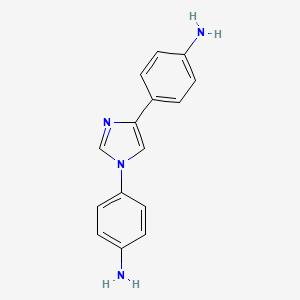
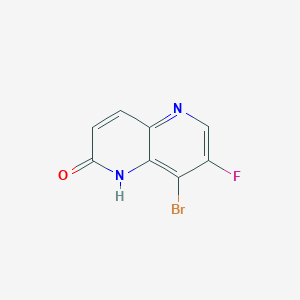
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)

